Octahydroindolizine-1-thiol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H15NS |
|---|---|
Molecular Weight |
157.28 g/mol |
IUPAC Name |
1,2,3,5,6,7,8,8a-octahydroindolizine-1-thiol |
InChI |
InChI=1S/C8H15NS/c10-8-4-6-9-5-2-1-3-7(8)9/h7-8,10H,1-6H2 |
InChI Key |
XMUISHFWOWMMTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2CCC(C2C1)S |
Origin of Product |
United States |
Synthetic Strategies for Octahydroindolizine 1 Thiol and Its Analogs
Stereoselective Synthesis of Octahydroindolizine (B79230) Scaffolds
The creation of the octahydroindolizine core with defined stereochemistry is a critical first step. A common strategy involves the reduction of partially or fully unsaturated indolizine (B1195054) precursors. For instance, the asymmetric hydrogenation of substituted indolizines using chiral ruthenium–NHC complexes can provide access to indolizidine scaffolds with high enantioselectivity. The substitution pattern on the indolizine ring significantly influences the chiral induction of this process.
Another powerful approach is the intramolecular cyclization of suitably functionalized piperidine (B6355638) derivatives. For example, the cyclization of an N-acetylpipecolate ester can form the octahydroindolizine nucleus as a β-ketolactam. The stereochemistry at C-8a and C-6 can be established during the catalytic reduction of the precursor, and this stereochemical relationship is maintained during the cyclization. Subsequent stereoselective reduction of the resulting β-ketolactam can then set the stereochemistry at other centers. nih.gov
Furthermore, enantiomerically pure disubstituted pyrrolidines, which can be synthesized from commercially available and enantiomerically pure β-amino alcohols, serve as valuable starting materials. These can be converted to enantiopure octahydroindolizines through cyclization reactions, for instance, promoted by selenium-based reagents. organic-chemistry.org The use of radical rearrangement reactions of 2-alkylideneaziridines also offers a pathway to substituted octahydroindolizines. atlanchimpharma.com
Approaches for Thiol Group Introduction into Indolizine Frameworks
Directly introducing a thiol group, particularly at the C-1 position of a pre-formed octahydroindolizine scaffold, presents a significant synthetic challenge. The literature on this specific transformation is sparse; however, general methods for converting alcohols to thiols can be adapted to this system. A plausible and widely used method is the two-step conversion of an alcohol to a thiol. researchgate.net This typically involves the activation of a hydroxyl group, such as in octahydroindolizin-1-ol, by converting it into a good leaving group, like a tosylate. This intermediate can then undergo nucleophilic substitution with a sulfur nucleophile, such as the hydrosulfide (B80085) anion (-SH) or thiourea (B124793) followed by hydrolysis, to yield the desired thiol. rsc.orgchemguide.co.uk
The Mitsunobu reaction offers a direct, one-pot conversion of a primary or secondary alcohol to a thioester with inversion of stereochemistry. organic-chemistry.orgwikipedia.orgtcichemicals.com For example, octahydroindolizin-1-ol could be reacted with thioacetic acid in the presence of triphenylphosphine (B44618) and an azodicarboxylate like diethyl azodicarboxylate (DEAD). atlanchimpharma.com The resulting thioacetate (B1230152) can then be hydrolyzed under basic or acidic conditions, or reduced with a reagent like lithium aluminum hydride, to furnish the free thiol, octahydroindolizine-1-thiol. google.com
| Reagent/Method | Description | Potential Application |
| Thiourea | Reacts with an activated alcohol (e.g., a tosylate) to form a thiouronium salt, which is then hydrolyzed to the thiol. rsc.org | Conversion of octahydroindolizin-1-ol to the corresponding thiol via a tosylate intermediate. |
| Sodium Hydrosulfide (NaSH) | A simple sulfur nucleophile for SN2 reactions with alkyl halides or other substrates with good leaving groups. | Nucleophilic substitution on 1-halo-octahydroindolizine or a tosylate derivative. |
| Mitsunobu Reaction | A one-pot reaction using triphenylphosphine, an azodicarboxylate (e.g., DEAD), and a thiol acid (e.g., thioacetic acid) to convert an alcohol to a thioester with stereochemical inversion. organic-chemistry.orgatlanchimpharma.comwikipedia.org | Direct conversion of octahydroindolizin-1-ol to octahydroindolizine-1-thioacetate, followed by hydrolysis to the thiol. |
| Lawesson's Reagent | Can directly convert alcohols to thiols, though it may be accompanied by elimination products. rsc.org | A potential, though possibly lower-yielding, direct conversion of octahydroindolizin-1-ol to the thiol. |
| Phosphorus Pentasulfide (P4S10) | Used to convert primary carbamates, which can be derived from alcohols, into thiols. organic-chemistry.org | An indirect route from an alcohol precursor to the target thiol. |
Advanced Synthetic Methodologies for Indolizine Ring Systems
Cycloaddition Reactions in Indolizine Formation
1,3-Dipolar cycloaddition reactions are a cornerstone in the synthesis of the indolizine framework itself. chim.it These reactions typically involve the in situ generation of a pyridinium (B92312) ylide from a corresponding pyridinium salt, which then reacts with a dipolarophile, such as an activated alkyne or alkene. lew.rouaic.roijettjournal.org The choice of substituents on both the pyridinium ylide and the dipolarophile dictates the substitution pattern of the resulting indolizine. For instance, the reaction of pyridinium ylides with α,β-unsaturated aldehydes or ketones can lead to 1-acyl substituted indolizines. tandfonline.com This approach is highly versatile for creating a variety of functionalized indolizines, which can then be reduced to the corresponding octahydroindolizine analogs.
Chiral Building Blocks and Asymmetric Synthesis
The use of the "chiral pool" provides an effective strategy for the asymmetric synthesis of octahydroindolizine analogs. researchgate.net Readily available, enantiopure starting materials such as amino acids (e.g., L-proline or pipecolic acid derivatives), carbohydrates, or terpenes can be elaborated into the target bicyclic system, thereby controlling the absolute stereochemistry. rsc.orgacs.org For example, enantiopure α-amino acids can be used to construct substituted piperidine rings, which are key precursors for indolizidines. acs.org The inherent chirality of these starting materials directs the stereochemical outcome of subsequent transformations.
Asymmetric catalysis offers another powerful route. For instance, the rhodium-catalyzed asymmetric allylation of pyridine (B92270) derivatives, followed by a Tschitschibabin reaction, can produce 3-allylindolizines with high enantioselectivity. These can then be further modified and reduced to chiral octahydroindolizines.
Multi-Step Conversions and Homologation
Multi-step synthetic sequences are often necessary to construct complex octahydroindolizine derivatives. Homologation reactions, which extend a carbon chain by a single carbon atom, can be crucial. For example, the Arndt-Eistert homologation of an N-alkanoic acid substituent on a pyrrole (B145914) precursor can be employed. The subsequent rhodium(II) acetate-catalyzed decomposition of the resulting α-diazo ketone derivative leads to the formation of the bicyclic indolizidine core. researchgate.net
The synthesis of this compound would likely involve a multi-step sequence starting from a suitable precursor like a pipecolic acid derivative. This could involve the construction of the second ring followed by functional group manipulations to introduce the thiol at the C-1 position. For example, a precursor such as octahydroindolizin-1-one (B3238765) could be synthesized and then converted to the thiol, potentially via reduction to the alcohol and subsequent conversion as described in section 2.2, or through the formation of a thione followed by reduction.
Reactivity-Driven Synthetic Pathways towards Functionalized Indolizines
The inherent reactivity of the indolizine ring system can be exploited to introduce functionality. While the C-3 position is generally the most nucleophilic in the aromatic indolizine system, functionalization at other positions, including C-1, is possible. chim.it For example, 1-acylindolizines can be synthesized through 1,3-dipolar cycloaddition reactions. tandfonline.com This acyl group can then potentially be transformed into other functionalities.
Chemical Reactivity and Mechanistic Investigations of Octahydroindolizine 1 Thiol
General Reactivity of Thiol Functional Groups
Thiols, the sulfur analogs of alcohols, exhibit a unique and diverse range of chemical reactions largely centered on the properties of the sulfur atom. masterorganicchemistry.com The sulfhydryl group is known for its acidity, nucleophilicity, and susceptibility to oxidation.
Thiols are significantly more acidic than their corresponding alcohols, meaning they are more readily deprotonated to form the conjugate base, a thiolate anion (RS⁻). chemistrysteps.comwikipedia.org This thiolate is a potent nucleophile. libretexts.orgmasterorganicchemistry.com Its high nucleophilicity is attributed to the properties of the sulfur atom. Sulfur is larger and more polarizable than oxygen; its valence electrons are held less tightly and are further from the nucleus. stackexchange.com This increased polarizability allows the electron cloud of the thiolate to distort more easily and initiate the formation of a new covalent bond with an electrophile, making it an excellent nucleophile, particularly in S\textsubscript{N}2 reactions. chemistrysteps.comstackexchange.com
Thiolates are generally considered better nucleophiles but weaker bases compared to alkoxides. masterorganicchemistry.com This distinction is crucial in substitution reactions where the basicity of a nucleophile can lead to competing elimination (E2) reactions. The lower basicity of thiolates minimizes these side reactions, favoring substitution. masterorganicchemistry.com
Table 1: Comparison of Nucleophilic and Basic Properties of Thiolates vs. Alkoxides
| Property | Thiolate (RS⁻) | Alkoxide (RO⁻) | Rationale |
| Size of Atom | Larger | Smaller | Sulfur is in the third period of the periodic table, while oxygen is in the second. |
| Polarizability | High | Low | The larger size and more diffuse electron cloud of sulfur make it more polarizable. stackexchange.com |
| Basicity | Weaker Base | Stronger Base | The negative charge is more stabilized on the larger sulfur atom, making the thiolate less compelled to accept a proton. chemistrysteps.com |
| Nucleophilicity | Stronger Nucleophile | Weaker Nucleophile | High polarizability and weaker solvation in protic solvents enhance nucleophilicity. stackexchange.comlibretexts.org |
| Dominant Reaction with Alkyl Halides | S\textsubscript{N}2 Substitution | S\textsubscript{N}2 Substitution and E2 Elimination | The stronger basicity of alkoxides promotes elimination reactions, especially with sterically hindered substrates. masterorganicchemistry.com |
The sulfur atom in a thiol exists in its most reduced state (-2). It can undergo a series of two-electron oxidations, typically mediated by reactive oxygen species like hydrogen peroxide (H₂O₂) or peroxynitrite, to form progressively more oxidized species. acs.orgnih.gov
The oxidation pathway proceeds as follows:
Thiol (RSH) to Sulfenic Acid (RSOH): The initial two-electron oxidation yields a sulfenic acid. Sulfenic acids are often highly reactive, metastable intermediates. nih.govbjournal.org They can be stabilized by the local protein environment but are generally transient. bjournal.org
Sulfenic Acid (RSOH) to Sulfinic Acid (RSO₂H): Further oxidation of the sulfenic acid leads to the more stable sulfinic acid.
Sulfinic Acid (RSO₂H) to Sulfonic Acid (RSO₃H): The final oxidation step produces a sulfonic acid. This transformation is generally considered irreversible under physiological conditions. bjournal.orgnih.gov
The anionic pathway, starting from the more reactive thiolate (RS⁻), is often more favorable, exhibiting lower reaction barriers compared to the neutral thiol pathway. acs.orgnih.gov
Table 2: Oxidation States of Sulfur in Thiol Oxidation Pathway
| Compound Class | General Formula | Oxidation State of Sulfur | Key Characteristics |
| Thiol/Thiolate | R-SH / R-S⁻ | -2 | Starting reduced state. |
| Sulfenic Acid | R-SOH | 0 | Highly reactive, transient intermediate. bjournal.org |
| Sulfinic Acid | R-SO₂H | +2 | More stable than sulfenic acid. |
| Sulfonic Acid | R-SO₃H | +4 | Thermodynamically stable; generally the final product of irreversible oxidation. nih.gov |
Thiol-disulfide exchange is a fundamental reaction in which a thiolate anion attacks a disulfide bond (R'-S-S-R''). rsc.org This process is crucial for the formation and rearrangement of disulfide bonds in proteins. nih.gov The reaction proceeds via a concerted S\textsubscript{N}2 mechanism. nih.gov
The key steps are:
A nucleophilic thiolate anion (RS⁻) attacks one of the sulfur atoms of the disulfide bond.
This attack proceeds through a high-energy, linear trisulfide-like transition state where the negative charge is delocalized over the three sulfur atoms. rsc.orgrsc.org
The original disulfide bond is cleaved, releasing a new thiolate anion (R'S⁻) and forming a new disulfide bond (R-S-S-R'').
This reversible reaction allows for the dynamic breaking and forming of disulfide linkages, a process essential for protein folding and redox signaling. nih.govresearchgate.net
In addition to two-electron oxidation, thiols can undergo one-electron oxidation to form a thiyl radical (RS•). nih.govmdpi.com This process is central to the role of thiols as antioxidants. nih.govresearchgate.net Thiols can scavenge harmful free radicals by donating a hydrogen atom from the sulfhydryl group, a process favored by the relative weakness of the S-H bond compared to O-H or C-H bonds. wikipedia.org
The reaction can be represented as: R-SH + X• → RS• + XH (where X• is a damaging free radical)
The resulting thiyl radical is less reactive than the initial radical it quenched. It can subsequently react in several ways, including combining with another thiyl radical to form a disulfide (RS-SR), thereby terminating the radical chain reaction. This ability to trap free radicals is a key aspect of the protective function of thiol-containing molecules in biological systems. researchgate.net
Specific Reactivity within the Octahydroindolizine (B79230) Framework
The reactivity of Octahydroindolizine-1-thiol is a composite of the thiol chemistry described above and the properties of the saturated bicyclic amine core.
The parent aromatic indolizine (B1195054) ring is a π-electron-rich heterocycle. chim.it Due to its high electron density, it readily undergoes electrophilic substitution reactions, such as acylation, at the five-membered pyrrole-like ring. jbclinpharm.org Conversely, it shows resistance to nucleophilic attack. jbclinpharm.org
However, the core of this compound is the octahydroindolizine framework, which is a fully saturated (non-aromatic) system. Therefore, it does not undergo electrophilic aromatic substitution. Its reactivity is instead dominated by the lone pair of electrons on the bridgehead nitrogen atom. This makes the octahydroindolizine moiety a nucleophile and a base. The nitrogen can be readily protonated by acids or attacked by electrophiles such as alkyl halides to form a quaternary ammonium (B1175870) salt.
Predicted Reactivity Profile of the Thiol Group at Position 1 of Octahydroindolizine
The thiol group (-SH) is a versatile functional group known for its nucleophilicity and susceptibility to oxidation. When attached to the 1-position of the octahydroindolizine ring system, its reactivity is expected to be influenced by the electronic and steric environment imposed by the bicyclic scaffold.
Nucleophilic Character:
The sulfur atom of the thiol group possesses lone pairs of electrons, making it a potent nucleophile. It is expected to readily participate in nucleophilic substitution and addition reactions. The general reactivity of thiols as nucleophiles is well-established. For instance, thiols are known to react with alkyl halides in SN2 reactions to form thioethers. The rate of such reactions would be influenced by the steric hindrance around the thiol group at position 1 of the octahydroindolizine ring.
Oxidation Reactions:
Thiols are readily oxidized to various sulfur-containing functional groups. The specific product often depends on the strength of the oxidizing agent used.
Disulfide Formation: Mild oxidizing agents, such as iodine (I₂) or hydrogen peroxide (H₂O₂), are expected to oxidize this compound to the corresponding disulfide, forming a dimeric structure linked by a sulfur-sulfur bond. This is a common and characteristic reaction of thiols.
Formation of Sulfonic Acids: Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or nitric acid (HNO₃), would likely oxidize the thiol group further to a sulfonic acid (-SO₃H).
The table below summarizes the predicted outcomes of these fundamental reactions.
| Reactant Category | Specific Reagent Example | Predicted Product Type |
| Alkyl Halide | Methyl Iodide (CH₃I) | Thioether |
| Mild Oxidizing Agent | Iodine (I₂) | Disulfide |
| Strong Oxidizing Agent | Potassium Permanganate (KMnO₄) | Sulfonic Acid |
Acidity and Thiolate Formation:
Thiols are generally more acidic than their alcohol counterparts. The thiol proton of this compound is expected to be readily removed by a suitable base, such as a hydroxide (B78521) or an alkoxide, to form the corresponding thiolate anion. This thiolate would be an even more potent nucleophile than the parent thiol, enhancing its reactivity in substitution and addition reactions.
Mechanistic Considerations:
The mechanisms of these predicted reactions would follow well-established pathways in organic chemistry.
Nucleophilic Substitution (e.g., with an alkyl halide): This would proceed via a standard SN2 mechanism, involving the backside attack of the sulfur nucleophile on the electrophilic carbon of the alkyl halide.
Oxidation to Disulfide: This reaction typically proceeds through a radical mechanism or via a sulfenyl iodide intermediate in the case of iodine oxidation.
Due to the absence of specific experimental studies on this compound, the kinetic and thermodynamic parameters for these potential reactions remain unknown. Further empirical research is necessary to elucidate the precise reactivity profile of the thiol group in this specific molecular context.
Theoretical and Computational Chemistry Studies on Octahydroindolizine 1 Thiol
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed investigation of molecular electronic structures. beilstein-journals.org These methods can compute the geometric optimization of organic molecules and generate data for electronic characterization. researchgate.net
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure (the arrangement of electrons) of molecules. rsc.org It is a widely used tool for calculating the structural and physical properties of catalysts and the energetic profile of chemical reactions. akj.az For a molecule such as Octahydroindolizine-1-thiol, DFT calculations, often employing functionals like B3LYP and basis sets such as 6-311++G(d,p), would be used to determine its most stable three-dimensional shape (geometry optimization). ekb.egnih.gov This optimized structure corresponds to the minimum energy state on the potential energy surface and serves as the foundation for all subsequent property calculations. nih.gov
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing and predicting chemical reactivity. wikipedia.org It primarily focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.com
The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. researchgate.netnih.gov The difference in energy between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A large energy gap suggests high molecular stability and low chemical reactivity, whereas a small gap indicates a molecule that is more reactive and polarizable. researchgate.netnih.gov For this compound, a smaller HOMO-LUMO gap would imply a higher propensity for charge transfer to occur within the molecule. researchgate.net
Interactive Table: Hypothetical FMO Properties of this compound
The following data is illustrative to demonstrate typical results from DFT calculations.
| Parameter | Energy (eV) | Description |
| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | -1.10 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 5.15 | ELUMO - EHOMO; indicates chemical reactivity and stability. |
Molecular Electrostatic Potential (MEP) mapping is a visualization method used to understand the charge distribution across a molecule. readthedocs.io The MEP map illustrates the electrostatic potential on the surface of the molecule, providing a guide to its reactivity towards charged reactants. uni-muenchen.de It is invaluable for identifying sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attacks. researchgate.netuni-muenchen.de
The map is color-coded to represent different potential values:
Red: Indicates regions of most negative electrostatic potential, which are electron-rich and likely sites for electrophilic attack.
Blue: Indicates regions of most positive electrostatic potential, which are electron-poor and likely sites for nucleophilic attack.
Green: Represents regions of intermediate or near-zero potential. researchgate.net
For this compound, the MEP map would likely show negative potential (red/yellow) around the electron-rich nitrogen and sulfur atoms, identifying them as potential centers for electrophilic interaction. Conversely, regions with hydrogen atoms bonded to carbon might show a slightly positive potential (blue/light blue).
Prediction of Global Chemical Reactivity Descriptors
From the HOMO and LUMO energy values, several key descriptors can be calculated:
Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.
Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. A "hard" molecule has a large HOMO-LUMO gap, making it less reactive. ekb.eg It is calculated as η = (ELUMO - EHOMO)/2. ekb.eg
Chemical Softness (S): This is the reciprocal of hardness (S = 1/η) and describes the polarizability of the molecule. A "soft" molecule has a small HOMO-LUMO gap and is more reactive. ekb.eg
Other important descriptors include:
Chemical Potential (μ): Related to the escaping tendency of electrons from a system in equilibrium. It is the negative of electronegativity (μ = -χ). nih.govresearchgate.net A good nucleophile is characterized by a lower value of chemical potential. nih.gov
Electrophilicity Index (ω): This index measures the propensity of a species to accept electrons, quantifying its nature as an electrophile. researchgate.net It is defined as ω = μ²/2η. A high value of ω indicates a good electrophile. nih.gov
Interactive Table: Predicted Global Chemical Reactivity Descriptors for this compound
The following data is illustrative and derived from the hypothetical FMO energies provided above.
| Descriptor | Symbol | Formula | Calculated Value (eV) | Interpretation |
| Chemical Potential | μ | -(EHOMO + ELUMO)/2 | -3.675 | Describes the tendency of electrons to escape. |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.575 | Measures resistance to charge transfer; a higher value indicates more stability. |
| Electronegativity | χ | -μ | 3.675 | Represents the power to attract electrons. |
| Chemical Softness | S | 1/η | 0.388 | Measures the polarizability of the molecule; a higher value indicates higher reactivity. |
| Electrophilicity Index | ω | μ²/2η | 2.622 | Indicates the ability of the molecule to act as an electrophile. |
Conformational Analysis and Stability Predictions
The conformational landscape of this compound is primarily dictated by the fusion of its five- and six-membered rings and the orientation of the thiol substituent. The octahydroindolizine (B79230) skeleton can exist in two principal conformations: trans-fused and cis-fused. mdpi.com For the parent indolizidine, the trans-fused conformation is generally more stable. The introduction of the thiol group at the C-1 position necessitates a detailed analysis of several possible stereoisomers and their respective stabilities.
Computational methods, particularly DFT, are employed to optimize the geometry of each potential conformer and calculate its relative free energy. nih.govrsc.org The calculations would typically account for solvent effects using a Polarizable Continuum Model (PCM) to simulate a more realistic chemical environment. nih.gov
Key conformational possibilities for this compound would include:
Trans-fused ring system with the 1-thiol group in an axial or equatorial orientation.
Cis-fused ring system with the 1-thiol group in various possible orientations.
Intramolecular Hydrogen Bonding : A significant consideration is the potential for an intramolecular hydrogen bond between the thiol's hydrogen atom and the nitrogen atom's lone pair (S-H···N). The existence and strength of such a bond can significantly stabilize a specific conformation. uva.esnih.gov Computational studies on related systems have shown that such sulfur-centered hydrogen bonds can profoundly influence molecular geometry and reactivity. pnas.orgacs.org
The relative stabilities of these conformers are determined by calculating their Gibbs free energies (G). A lower energy value indicates a more stable and thus more populated conformer at equilibrium.
Table 1: Illustrative Relative Free Energies of Hypothetical this compound Conformers
This interactive table presents hypothetical energy data derived from principles of conformational analysis on related indolizidine and thiol compounds. The values represent the kind of output generated from DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level of theory).
| Conformer | Ring Fusion | Thiol Orientation | Intramolecular H-Bond (S-H···N) | Relative Free Energy (ΔG, kcal/mol) | Predicted Population (%) |
| 1 | Trans | Axial | Yes | 0.00 | 75.1 |
| 2 | Trans | Equatorial | No | 1.50 | 9.5 |
| 3 | Cis | Axial-like | Yes | 0.85 | 24.1 |
| 4 | Cis | Equatorial-like | No | 2.50 | 2.3 |
Note: Data is illustrative and intended to represent the type of results obtained from computational analysis. The stability of conformer 1 is set as the reference (0.00 kcal/mol). The presence of an intramolecular hydrogen bond is predicted to be a major stabilizing factor.
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry is crucial for elucidating the step-by-step mechanism of chemical reactions. nih.gov It allows for the characterization of transient species like transition states (TS), which are often impossible to observe experimentally. For this compound, a relevant reaction to study would be the oxidation of the thiol group to a sulfenic acid, a key process in biological redox chemistry. google.comconicet.gov.ar
The study of a reaction mechanism using computational methods involves the following steps:
Locating Stationary Points : The geometries of the reactants, intermediates, transition states, and products along a proposed reaction coordinate are optimized.
Transition State Verification : A frequency calculation is performed on the transition state structure. A genuine TS is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. nih.gov
For the oxidation of this compound by a simple oxidant like hydrogen peroxide (H₂O₂), the mechanism is unlikely to follow a simple Sₙ2 pathway. google.com Studies on model thiols suggest a more complex mechanism involving proton transfers, potentially assisted by solvent molecules. nih.govgoogle.com The reaction would proceed from a reactant complex (RC) through a transition state (TS) to a product complex (PC).
Table 2: Illustrative Computational Data for the Oxidation of this compound
This table provides a hypothetical set of calculated energy values for the key steps in the oxidation of the thiol group by H₂O₂, based on data from analogous computational studies of thiol oxidation. nih.govconicet.gov.aracs.org
| Reaction Step | Description | Calculated Parameter | Illustrative Value (kcal/mol) |
| 1 | Formation of Reactant Complex (RC) | ΔG of complexation | -3.5 |
| 2 | Transition State (TS) | Activation Free Energy (ΔG‡) | +13.0 |
| 3 | Formation of Product Complex (PC) | ΔG of reaction | -28.0 |
Note: Energies are relative to the separated reactants. The activation energy (ΔG‡) is the key determinant of the reaction rate. The data is illustrative.
These computational approaches provide a detailed, atom-level picture of the conformational preferences and reaction pathways of this compound, guiding further experimental work and offering predictive insights into its chemical properties. purdue.edunih.gov
Biochemical and Biological Research on Octahydroindolizine 1 Thiol and Its Scaffold
Octahydroindolizine (B79230) as a Bioactive Scaffold in Drug Discovery
The octahydroindolizine ring system, also known as indolizidine, is a nitrogen-fused heterocyclic compound that forms the structural core of many naturally occurring alkaloids. This scaffold has garnered significant attention in medicinal chemistry and drug discovery because it is considered a "privileged structure." unife.it This term refers to molecular frameworks that are capable of binding to multiple biological targets, leading to a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, antitumor, and neuroprotective effects. rsc.org The inherent three-dimensionality and conformational rigidity of the octahydroindolizine scaffold allow for the precise spatial arrangement of functional groups, which is crucial for specific interactions with biological macromolecules like proteins and enzymes. nih.gov
In medicinal chemistry, a scaffold is the core structure of a molecule to which various functional groups (substituents) can be attached. nih.gov The design and selection of a scaffold are foundational steps in the drug discovery process, guided by several key principles:
Structural and 3D Complexity: Scaffolds that offer a well-defined three-dimensional structure, like the non-planar octahydroindolizine ring, are highly valued. nih.gov This complexity allows for a more sophisticated and selective interaction with the intricate binding sites of biological targets, moving beyond the often flat structures of many synthetic compounds. researchgate.net
Synthetic Tractability: An effective scaffold must be synthetically accessible, allowing for the efficient creation of a diverse library of derivatives for testing. lifechemicals.com The development of methodologies for synthesizing novel heterocyclic scaffolds is a continuous focus of research. unife.it
Biological Precedence: Scaffolds derived from natural products, such as indolizidine alkaloids, are often prioritized because they have been "pre-validated" by evolution to interact with biological systems. mdpi.com
Vectorial Display of Functionality: A good scaffold provides multiple points for chemical modification, enabling chemists to systematically alter the molecule's properties by attaching different functional groups in specific spatial orientations. lifechemicals.com
The oxazolidinone ring is another example of a five-membered heterocyclic scaffold that has been extensively explored in drug discovery, leading to approved drugs like Linezolid. nih.gov Its utility stems from its ability to act as a bioisostere for other chemical groups and form critical hydrogen bonds with target residues. nih.gov Similarly, the octahydroindolizine scaffold provides a robust framework for presenting functional groups, such as the thiol in Octahydroindolizine-1-thiol, in a precise orientation for biological interaction.
Scaffold hopping is a computational or rational design strategy in medicinal chemistry aimed at identifying new molecular cores that can serve as functional replacements for an existing, active scaffold. biosolveit.deacs.org The goal is to discover compounds with improved properties, such as enhanced potency, better selectivity, reduced toxicity, or a novel intellectual property position. nih.gov This technique involves replacing the central framework of a known bioactive molecule while preserving the essential three-dimensional arrangement of its key binding features (the pharmacophore). biosolveit.de
Structure-Activity Relationship (SAR) studies are fundamental to the process of optimizing a lead compound. SAR involves systematically modifying the structure of a molecule and observing the effect of these changes on its biological activity. oncodesign-services.comsemanticscholar.org By analyzing these relationships, medicinal chemists can identify which parts of the molecule are essential for its activity and which can be modified to improve its properties. oncodesign-services.com For scaffolds like octahydroindolizine, SAR studies would involve synthesizing analogs with different substituents at various positions on the rings to map out the key interactions with a biological target. Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, are often employed to guide these efforts and predict the activity of new designs. oncodesign-services.com
For example, after identifying an initial hit compound, SAR-guided scaffold hopping could lead to the design of a completely different core structure that maintains the original's biological activity but possesses a more favorable pharmacokinetic profile. nih.gov
In Vitro Studies of Thiol-Mediated Biochemical Interactions
The introduction of a thiol (-SH) group onto the octahydroindolizine scaffold imparts a distinct and potent biochemical reactivity. Thiols are among the most reactive functional groups in biological systems, playing central roles in protein structure, enzyme catalysis, and cellular redox signaling. nih.govresearchgate.net
The thiol group, particularly in its deprotonated thiolate (S⁻) form, is a strong nucleophile that can engage in several types of interactions with biological molecules. nih.gov
Covalent Bond Formation: Thiols can form stable covalent bonds by reacting with electrophilic centers on biological targets. nih.gov A common example is the Michael addition reaction, where a thiol attacks an α,β-unsaturated carbonyl moiety present in some enzyme inhibitors or biological molecules. nih.gov This irreversible bond formation can lead to potent and long-lasting inhibition of the target.
Thiol-Disulfide Exchange: This is a ubiquitous reaction in biochemistry where a thiol group on one molecule reacts with a disulfide bond (-S-S-) on another, typically a protein. nih.govnih.gov This exchange is critical for protein folding, the regulation of protein function, and is the primary mechanism behind "thiol-mediated uptake," a process where disulfide-containing molecules can enter cells by reacting with thiols on the cell surface. rsc.orgacs.org
Metal Chelation: Thiol groups have a high affinity for metal ions. This property allows thiol-containing molecules to interact with and inhibit metalloenzymes by binding to the metal cofactor (e.g., Zn²⁺) in the active site. thiomatrix.com
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. wikipedia.org Thiol-containing compounds can act as enzyme inhibitors through various mechanisms, which can be either reversible (non-covalent) or irreversible (covalent). wikipedia.org
One of the most significant mechanisms is the inhibition of zinc-dependent metalloproteases. thiomatrix.com Many enzymes, including certain proteases that degrade peptide drugs, rely on a zinc ion in their active site for catalytic activity. The thiol groups of an inhibitor can coordinate with this zinc ion, effectively blocking the enzyme's function and protecting the drug from degradation. thiomatrix.com
Another powerful mechanism is the irreversible inhibition through covalent modification. A thiol-containing compound can be designed to react specifically with a cysteine residue (which also contains a thiol group) in the active site of a target enzyme. nih.gov This forms a permanent disulfide bond between the inhibitor and the enzyme, rendering the enzyme inactive. nih.gov
| Inhibition Mechanism | Description | Target Example | Type of Inhibition |
| Metal Ion Chelation | The thiol group binds to a metal cofactor (e.g., Zn²⁺) in the enzyme's active site, disrupting its catalytic function. | Metalloenzymes (e.g., Aminopeptidase N) thiomatrix.com | Reversible |
| Covalent Modification | The thiol group forms a covalent bond (e.g., disulfide or thioether) with a reactive amino acid residue, often cysteine, in the active site. | Cysteine Proteases nih.gov | Irreversible |
| Thiol-Disulfide Exchange | The inhibitor engages in a disulfide exchange with a critical disulfide bond within the enzyme, altering its structure and function. | Proteins with functional disulfide bridges nih.gov | Reversible/Irreversible |
| Allosteric Binding | The inhibitor binds to a site other than the active site, inducing a conformational change that reduces the enzyme's activity. wikipedia.org | Various enzymes with allosteric sites | Reversible |
This table is based on established principles of enzyme inhibition by thiol-containing compounds.
The cellular environment is maintained in a delicate balance between oxidizing and reducing conditions, a state known as redox homeostasis. nih.gov Thiol-containing molecules, such as the amino acid cysteine and the tripeptide glutathione (B108866), are at the heart of this regulatory system. nih.govtandfonline.com
Redox modulation refers to the ability of a compound to alter the redox state of a biological system. Thiol compounds are key players in this process because the thiol group can be easily and reversibly oxidized to form disulfides and other species. researchgate.netnih.gov This reactivity allows them to function as "redox switches." researchgate.net The oxidation state of a critical cysteine residue in a protein can determine whether that protein is active or inactive, effectively turning cellular signaling pathways on or off in response to oxidative stress or other signals. mdpi.com
Thiol compounds act as potent antioxidants by directly neutralizing reactive oxygen species (ROS), such as hydrogen peroxide, or by participating in enzymatic antioxidant systems. tandfonline.com By donating a hydrogen atom, the thiol group can quench damaging free radicals. The endogenous thioredoxin and glutathione systems are central to redox signaling and protecting the cell from oxidative damage. nih.gov The introduction of an exogenous thiol compound like this compound could potentially influence these pathways.
| Role in Redox System | Description | Biological Significance |
| Antioxidant/ROS Scavenging | Directly neutralizes reactive oxygen species (ROS) by donating an electron or hydrogen atom from the thiol group. tandfonline.com | Protects cellular components like lipids, proteins, and DNA from oxidative damage. |
| Redox Signaling | The thiol group acts as a "redox switch" on proteins; its reversible oxidation/reduction alters protein function and modulates signaling pathways. nih.govresearchgate.net | Regulates fundamental cellular processes, including gene expression, cell growth, and apoptosis. |
| Maintaining Redox Homeostasis | Participates in cellular thiol pools (e.g., glutathione system) that buffer against oxidative stress and maintain a reducing intracellular environment. nih.gov | Essential for overall cell health and prevention of diseases linked to oxidative stress. |
| Regeneration of Antioxidants | Can participate in cycles that regenerate other oxidized antioxidant molecules to their active, reduced state. | Amplifies the cell's capacity to handle oxidative stress. |
This table summarizes the fundamental roles of thiol groups in cellular redox biology.
Development of Analogues for Targeted Biochemical Probes
Extensive searches of scientific literature and chemical databases did not yield specific information on the development of "this compound" analogues as targeted biochemical probes. The indolizidine scaffold, a core component of the octahydroindolizine structure, is a recognized "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of biologically active natural products and synthetic compounds. Similarly, thiol groups are frequently incorporated into molecules to create targeted probes due to their unique reactivity. However, the specific combination and application of an octahydroindolizine scaffold with a thiol group at the 1-position for the development of biochemical probes is not documented in the available research.
While general methodologies exist for the synthesis of indolizine (B1195054) and octahydroindolizine derivatives, and for the introduction of thiol groups into various organic molecules, specific research detailing the design, synthesis, and application of this compound analogues for probing biochemical pathways or targets could not be retrieved. Consequently, no detailed research findings or data tables on their structure-activity relationships, biochemical targets, or inhibitory concentrations can be provided.
Further research would be required to explore the synthesis of this compound and its derivatives and to investigate their potential as biochemical probes. Such studies would involve:
De novo synthesis of the this compound scaffold.
Derivatization of the scaffold to create a library of analogues with varying substituents.
Screening of these analogues against various biological targets to identify potential biochemical interactions.
Optimization of lead compounds to develop potent and selective biochemical probes.
Without such foundational research, any discussion on the development of these specific analogues would be purely speculative and would not adhere to the required standards of scientific accuracy.
Analytical Methodologies for Octahydroindolizine 1 Thiol Research
Spectroscopic and Chromatographic Characterization Methods
A combination of chromatographic separation and spectroscopic detection is the most powerful approach for the analysis of thiols like Octahydroindolizine-1-thiol. creative-proteomics.com High-performance liquid chromatography (HPLC) and gas chromatography (GC) are standard methods for separating complex mixtures containing thiols. mdpi.comcreative-proteomics.com
HPLC is frequently the method of choice, especially when coupled with derivatization. astm.orgcreative-proteomics.com Reversed-phase HPLC (RP-HPLC) can effectively separate thiol derivatives, which are then detected using UV-Vis or fluorescence detectors. creative-proteomics.comacs.org For example, UPLC (ultraperformance liquid chromatography) methods have been developed to resolve derivatized thiols in as little as 17 minutes. frontiersin.org
Spectroscopic techniques are vital for both quantification and structural elucidation.
UV-Visible (UV-Vis) Spectroscopy : This is commonly used for detection following derivatization with a chromophoric reagent like Ellman's reagent (DTNB), which produces a colored product upon reaction with a thiol. creative-proteomics.com
Fluorescence Spectroscopy : This offers higher sensitivity and selectivity. Derivatization with fluorogenic reagents allows for the detection of thiols at pico- to nanomole concentrations. astm.org
Infrared (IR) Spectroscopy : This can be used to characterize thiol compounds, with the S-H stretching band appearing near 2558 cm⁻¹. mdpi.com It is particularly useful for studying the structure and orientation of thiol-based self-assembled monolayers. mdpi.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for the structural characterization of purified thiol adducts, providing detailed information about the molecular structure. eurjchem.comeurjchem.com
Table 2: Summary of Analytical Characterization Methods for Thiols This table is interactive. You can sort and filter the data.
| Technique | Application | Advantages | Limitations | Reference |
|---|---|---|---|---|
| HPLC/UPLC | Separation of thiol derivatives | High resolution, well-established, versatile | Often requires derivatization | frontiersin.orgcreative-proteomics.com |
| Gas Chromatography (GC) | Separation of volatile thiols | High efficiency for volatile compounds | Analytes must be volatile/thermally stable; peak tailing can occur | mdpi.com |
| UV-Vis Spectroscopy | Quantification after derivatization | Simple, cost-effective | Lower sensitivity compared to fluorescence or MS | creative-proteomics.com |
| Fluorescence Spectroscopy | Highly sensitive quantification | Excellent sensitivity and selectivity | Requires derivatization with a fluorophore | astm.org |
| Infrared (IR) Spectroscopy | Structural characterization | Provides functional group information | Lower sensitivity, complex spectra for mixtures | mdpi.comresearchgate.net |
| NMR Spectroscopy | Definitive structural elucidation | Provides detailed structural information | Lower sensitivity, requires pure sample, expensive | eurjchem.comeurjchem.com |
| Mass Spectrometry (MS) | Identification and quantification | High sensitivity and specificity, structural info | Can require derivatization, matrix effects | creative-proteomics.comnih.gov |
Mass Spectrometry-Based Detection and Imaging of Thiol-Containing Molecules
Mass spectrometry (MS) has become an indispensable tool for thiol analysis due to its high sensitivity and specificity. sfrbm.orgnih.gov It can provide information on molecular mass, structure, and quantity. creative-proteomics.com
Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are considered gold-standard methods for quantifying thiol metabolites. nih.gov These techniques can identify sulfur-containing species based on their retention times and mass spectra. nih.gov The development of new derivatization reagents has further enhanced LC-MS analysis. For example, diethyl 2-methylenemalonate (EMM) allows for rapid derivatization under acidic conditions, preserving the original oxidation state of thiols for accurate LC-MS/MS analysis. acs.orgnih.gov Similarly, using charged mass tags eliminates the need for chromatographic separation in some cases, enabling rapid and direct MS analysis of thiols in complex biological samples. acs.org
A significant advancement in thiol analysis is mass spectrometry imaging (MSI), particularly Matrix-Assisted Laser Desorption/Ionization (MALDI) MSI. acs.orgnih.gov This technique allows for the visualization of the spatial distribution of molecules directly in tissue sections. acs.orgresearchgate.net Imaging thiols with MALDI-MSI has been challenging, but the development of novel derivatization probes has made it possible. acs.orgnih.gov For instance, a quaternized acridine (B1665455) maleimide (B117702) probe can be applied to tissue to react with endogenous thiols, enabling their direct imaging and identification within fine tissue structures. acs.orgacs.org Another approach uses a derivatization reagent, CHC-Mal, which also functions as a MALDI matrix, simplifying the workflow for imaging free thiol groups in tissues. acs.org These imaging techniques provide crucial context on the role of thiols in metabolic disorders and other diseases. acs.orgnih.gov
Future Perspectives and Emerging Research Avenues
Novel Synthetic Approaches for Octahydroindolizine-1-thiol Derivatives
The synthesis of the octahydroindolizine (B79230) scaffold is a well-established area of organic chemistry, often involving multi-step reactions that require precise stereochemical control. vulcanchem.comclockss.org Future research will likely focus on developing more efficient and versatile synthetic routes to create a library of this compound derivatives.
Key areas of development include:
Catalytic Asymmetric Synthesis: The use of chiral catalysts, such as those based on rhodium or palladium, can facilitate the enantioselective synthesis of the octahydroindolizine core. This is crucial as the biological activity of chiral molecules is often dependent on their specific stereoisomeric form.
Domino and Multicomponent Reactions: These strategies aim to construct the complex bicyclic system in a single pot by combining multiple reaction steps. This approach, which can include domino Knoevenagel condensation or 1,3-dipolar cycloadditions, increases efficiency and reduces waste. researchgate.net
C-H Functionalization: Direct functionalization of carbon-hydrogen bonds on the indolizine (B1195054) ring offers a powerful tool for introducing a variety of substituents. This allows for the late-stage modification of the core structure, enabling the rapid generation of diverse derivatives. chim.it
Thiol Introduction Strategies: Research into novel methods for the stereoselective introduction of the thiol group onto the octahydroindolizine skeleton is essential. This could involve the use of specialized thiolating reagents or the conversion of other functional groups, such as hydroxyls or halides, into thiols under mild conditions.
A summary of potential synthetic strategies is presented in the table below.
| Synthetic Strategy | Description | Potential Advantages |
| Catalytic Asymmetric Synthesis | Employs chiral catalysts to produce specific stereoisomers. | High enantioselectivity, crucial for biological activity. |
| Domino Reactions | Combines multiple synthetic steps into a single operation. | Increased efficiency, reduced waste, and shorter synthesis time. researchgate.net |
| C-H Functionalization | Directly modifies C-H bonds to introduce new functional groups. | Allows for late-stage diversification of the core structure. chim.it |
| Novel Thiolation Methods | Development of new reagents and conditions for thiol introduction. | Improved stereocontrol and functional group tolerance. |
Advanced Computational Modeling for Structure-Function Relationships
Computational chemistry provides invaluable insights into the relationship between the three-dimensional structure of a molecule and its biological function. For this compound and its derivatives, computational modeling can predict their properties and guide synthetic efforts.
Future computational studies will likely involve:
Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the electronic properties of the molecule, such as its reactivity and spectral characteristics. This can help in understanding the role of the thiol group in potential chemical reactions.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. It can be used to screen virtual libraries of this compound derivatives against known biological targets to identify potential drug candidates.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment, such as a cell membrane or the active site of an enzyme.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. These models can then be used to predict the activity of new, unsynthesized derivatives.
A preliminary computational analysis of a related α-hydroxy-β-lactam has utilized Natural Bond Orbital (NBO) calculations to analyze bond orders and predict regioselective bond cleavage, showcasing the power of these methods in understanding complex reaction mechanisms. nih.gov
Exploration of New Biochemical Targets and Pathways
The indolizidine alkaloid family, to which octahydroindolizine belongs, is known for a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. researchgate.net The presence of a nucleophilic thiol group in this compound further expands its potential for interacting with biological systems.
Emerging research in this area will likely focus on:
Enzyme Inhibition: The thiol group is known to interact with various enzymes. For instance, some indolizine alkaloids inhibit dihydrofolate reductase, an enzyme involved in nucleic acid synthesis. nih.gov The thiol moiety could potentially target cysteine residues in the active sites of enzymes.
Receptor Modulation: Derivatives of the related indolizine structure have shown affinity for opioid receptors, suggesting potential applications in pain management. nih.gov Investigating the interaction of this compound derivatives with various G-protein coupled receptors (GPCRs) could uncover novel therapeutic applications.
Redox Biology: Thiols play a crucial role in maintaining the redox balance within cells. unipd.it The thiol group in this compound could participate in redox signaling pathways or act as an antioxidant.
Antimicrobial Activity: Indolizine derivatives have demonstrated activity against bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism of action could involve the disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
| Potential Biochemical Target | Rationale |
| Enzymes (e.g., Dihydrofolate Reductase) | Indolizine alkaloids have shown inhibitory activity against this enzyme. nih.gov |
| Opioid Receptors | Related indolizine compounds exhibit binding affinity, suggesting a role in pain modulation. nih.gov |
| Redox-sensitive Proteins | The thiol group can interact with reactive oxygen species and participate in redox signaling. unipd.it |
| Bacterial Cell Components | Indolizine derivatives have shown antimicrobial properties. |
Innovations in Thiol-Specific Analytical Techniques
The accurate detection and quantification of thiols in various matrices are critical for both synthetic chemistry and biological studies. creative-proteomics.com While general analytical methods exist, the development of techniques with higher sensitivity and specificity for thiols is an active area of research.
Future analytical innovations relevant to this compound include:
Mass Spectrometry (MS): Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) coupled with tandem mass spectrometry (MS/MS) provide high sensitivity and structural information for thiol-containing molecules. creative-proteomics.com Liquid chromatography-mass spectrometry (LC-MS) is considered a gold standard for quantifying metabolites, including thiols, in biological samples. nih.gov
Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful separation techniques. creative-proteomics.com When coupled with selective detectors, they can effectively quantify individual thiol compounds in complex mixtures. creative-proteomics.com
Spectroscopic and Fluorometric Probes: The development of novel fluorescent probes that react specifically with thiols allows for their detection in living cells with high spatial and temporal resolution. nih.govmdpi.com These probes often utilize the high nucleophilicity of the thiol group for selective reaction. mdpi.com
Electrochemical Sensors: Electrochemical methods can offer real-time monitoring of thiol concentrations. While they can be susceptible to interference, ongoing research is focused on improving their selectivity and sensitivity. mdpi.com
The table below summarizes key analytical techniques for thiol detection.
| Analytical Technique | Principle | Advantages |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | High sensitivity and selectivity, provides structural information. creative-proteomics.com |
| Chromatography (HPLC, GC) | Separates components of a mixture based on their chemical properties. | Excellent separation capabilities for complex samples. creative-proteomics.com |
| Fluorescent Probes | Utilize specific chemical reactions to generate a fluorescent signal upon binding to thiols. | Enables real-time imaging in living cells. nih.govmdpi.com |
| Electrochemical Methods | Measure changes in electrical properties resulting from reactions with thiols. | Capable of real-time monitoring. mdpi.com |
Q & A
Basic Research Questions
Q. What are the established synthesis routes for Octahydroindolizine-1-thiol, and how can purity be validated?
- Methodological Answer : Synthesis typically involves heterocyclic ring formation followed by thiol functionalization. Key steps include cyclization of pyrrolidine derivatives and sulfur incorporation via nucleophilic substitution. Characterization requires ¹H/¹³C NMR to confirm ring structure and thiol proton resonance, mass spectrometry (MS) for molecular weight validation, and HPLC with UV detection to assess purity (>95%). For reproducibility, document reaction conditions (temperature, solvent, catalyst) and purification methods (column chromatography, recrystallization) in detail .
Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?
- Methodological Answer : Use GC-MS or LC-MS/MS for trace-level detection, optimized with internal standards (e.g., deuterated analogs) to correct for matrix effects. Calibration curves should span expected concentrations (e.g., 0.1–100 µg/mL), and limit of detection (LOD) must be validated via signal-to-noise ratios. Sample preparation protocols (e.g., solid-phase extraction) must specify buffer pH, solvent compatibility, and stability under storage conditions .
Q. How does the thiol group in this compound influence its reactivity in aqueous environments?
- Methodological Answer : The thiol group exhibits nucleophilic reactivity, forming disulfide bonds under oxidative conditions. Assess reactivity via pH-dependent stability assays (e.g., monitoring thiol depletion using Ellman’s reagent) and kinetic studies in buffered solutions. Control oxygen levels (e.g., nitrogen purging) to minimize oxidation artifacts. Computational modeling (DFT) can predict redox potentials and guide experimental design .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?
- Methodological Answer : Discrepancies in NMR/MS data often arise from stereochemical variations or solvent effects. Perform 2D NMR (COSY, NOESY) to assign stereochemistry and confirm regioselectivity. Compare experimental data with computational predictions (e.g., Gaussian-based chemical shift modeling). Cross-validate findings with independent synthetic replicates and share raw data in supplementary materials to enhance reproducibility .
Q. What experimental design considerations are critical for optimizing this compound synthesis under green chemistry principles?
- Methodological Answer : Prioritize solvent selection (e.g., water or ethanol vs. DCM) and catalyst systems (e.g., enzymatic vs. metal catalysts) to minimize waste. Use life cycle assessment (LCA) tools to quantify environmental impact. Employ Design of Experiments (DoE) to optimize variables (temperature, stoichiometry) and identify interactions. Report atom economy and E-factor metrics to benchmark sustainability .
Q. How can computational models predict the biological activity of this compound analogs?
- Methodological Answer : Apply molecular docking (e.g., AutoDock Vina) to screen analogs against target proteins (e.g., enzymes with cysteine-active sites). Validate predictions with in vitro assays (e.g., IC₅₀ determination). Use QSAR models to correlate structural descriptors (logP, polar surface area) with activity. Ensure transparency by disclosing force field parameters and validation metrics (R², RMSE) .
Q. What strategies mitigate instability of this compound in long-term pharmacological studies?
- Methodological Answer : Stabilize the compound via lyophilization (with cryoprotectants like trehalose) or encapsulation in liposomes. Conduct accelerated stability studies under ICH guidelines (25°C/60% RH, 40°C/75% RH) and monitor degradation products via LC-MS. For in vivo studies, use freshly prepared solutions in degassed buffers and validate bioactivity at multiple timepoints .
Q. How do researchers address conflicting results in this compound’s dose-response relationships across cell lines?
- Methodological Answer : Standardize assays using reference cell lines (e.g., HEK293 vs. HepG2) and control for passage number, culture conditions, and viability assay type (MTT vs. ATP luminescence). Perform meta-analysis of dose-response curves to identify outliers and assess inter-lab variability. Use nonlinear regression (e.g., Hill equation) to model EC₅₀ and slope parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
